Acrylophenone, 2,2',5'-trimethyl-
Description
Acrylophenone, 2,2',5'-trimethyl- (CAS RN: 16205-96-2), is a substituted acrylophenone derivative with the molecular formula C₁₂H₁₄O and a molecular weight of 174 g/mol . Structurally, it features an α,β-unsaturated ketone backbone (acrylophenone core) modified by three methyl groups at the 2, 2', and 5' positions. This substitution pattern distinguishes it from simpler acrylophenones and acetophenones, conferring unique electronic and steric properties. The α,β-unsaturated ketone moiety is critical for its reactivity, enabling conjugate additions, hydrogenation, and participation in cycloaddition reactions .
Properties
CAS No. |
16205-96-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-7H,1H2,2-4H3 |
InChI Key |
TVKUSGOSSOMUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s closest analogs include acetophenone derivatives (e.g., 2,2',4'-trichloroacetophenone) and substituted acrylophenones (e.g., 2'-(trifluoromethyl)acetophenone). Key distinctions arise from substituent effects:
- Electron-donating vs. electron-withdrawing groups: The methyl groups in 2,2',5'-trimethylacrylophenone are electron-donating, enhancing electron density at the carbonyl and α,β-unsaturated regions. In contrast, chlorinated analogs (e.g., 2,2',4'-trichloroacetophenone, CAS 4252-78-2) bear electron-withdrawing Cl substituents, reducing electron density and altering reactivity in electrophilic substitutions .
Reactivity and Functionalization Pathways
Table 1: Reactivity Comparison of Selected Compounds
- Hydrogenation selectivity: Unlike propiophenone derivatives, 2,2',5'-trimethylacrylophenone’s α,β-unsaturated ketone undergoes catalytic hydrogenation preferentially at the double bond. In contrast, acetophenones require stronger reductants (e.g., NaBH₄/CeCl₃ for selective carbonyl reduction, Luche reduction) .
- Mannich reaction compatibility: Acetophenones are precursors to Mannich bases (α-aminomethyl derivatives), but 2,2',5'-trimethylacrylophenone’s pre-existing α,β-unsaturation may bypass this step, enabling direct participation in Michael additions or Diels-Alder reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
